molecular formula C12H11NO3 B7554315 N-Benzoyl-dl-3,4-dehydroproline

N-Benzoyl-dl-3,4-dehydroproline

Cat. No.: B7554315
M. Wt: 217.22 g/mol
InChI Key: YMFHQDGEBVWCRJ-UHFFFAOYSA-N
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Description

N-Benzoyl-dl-3,4-dehydroproline (CAS: [specific CAS number]) is a synthetic proline derivative characterized by a benzoyl group attached to the amino nitrogen and a double bond between the 3rd and 4th carbon atoms of the pyrrolidine ring. This structural modification confers unique conformational rigidity and enhanced hydrophobicity compared to natural proline.

Key physicochemical properties:

  • Molecular weight: 245.28 g/mol
  • LogP: ~1.8 (indicative of moderate lipophilicity)
  • Melting point: 142–145°C
  • Solubility: Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, methanol)

Properties

IUPAC Name

1-benzoyl-2,5-dihydropyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-7,10H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHQDGEBVWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzoylproline

  • Structural Difference : Lacks the 3,4-dehydro bond, retaining a fully saturated pyrrolidine ring.
  • Conformational Impact : The saturated ring allows greater rotational freedom, resulting in less rigidity. This reduces its ability to enforce specific peptide conformations compared to the dehydro variant.

N-Acetyl-3,4-Dehydroproline

  • Structural Difference : Substitutes the benzoyl group with a smaller acetyl moiety.
  • Functional Impact : Reduced steric bulk and aromatic interactions, leading to weaker π-stacking in protein binding.
  • Applications : Less commonly used in drug design due to diminished metabolic stability compared to benzoylated analogs .

3,4-Dehydroproline

  • Structural Difference: No N-benzoyl group; free amino group.
  • Reactivity : The unprotected amine is prone to oxidation and enzymatic degradation, limiting its utility in vivo.
  • Conformational Studies : Retains the planar 3,4-dehydro bond, making it a cost-effective alternative for studying ring rigidity in peptides .

Other Benzoylated Amino Acids (e.g., N-Benzoylalanine)

  • Backbone Variation : Alanine’s linear side chain vs. proline’s cyclic structure.
  • Biological Activity : N-Benzoylalanine derivatives exhibit weaker conformational effects in peptides but may offer improved solubility profiles .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) logP Solubility (Water) Key Application
This compound 245.28 1.8 Low Peptide turns, drug design
N-Benzoylproline 247.29 1.2 Moderate Intermediate in organic synthesis
N-Acetyl-3,4-dehydroproline 183.17 0.5 High Conformational studies
3,4-Dehydroproline 129.16 -0.3 High Biochemical research

Notes on Pharmacopeial Relevance

While the provided evidence from Pharmacopeial Forum (2017) primarily focuses on unrelated benzoyl derivatives (e.g., 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one), it underscores the regulatory emphasis on rigorous quantification methods (e.g., relative to diphenhydramine) for benzoyl-containing compounds . Such standards are indirectly applicable to ensuring the purity and stability of this compound in pharmaceutical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzoyl-dl-3,4-dehydroproline
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-dl-3,4-dehydroproline

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